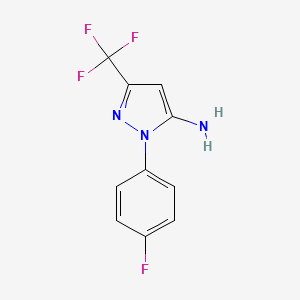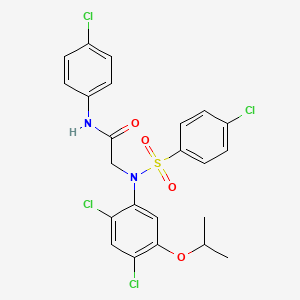![molecular formula C10H12N2O2S B2699612 N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide CAS No. 2361639-98-5](/img/structure/B2699612.png)
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide, also known as MSMP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a small molecule that has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to inhibit the activity of the signaling molecule NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is not very potent, which can make it difficult to achieve significant effects at low concentrations.
Orientations Futures
For the study of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide include investigating its potential as a cancer treatment, a treatment for neurological disorders, and improving its solubility and potency.
Méthodes De Synthèse
The synthesis of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide involves a series of chemical reactions that start with the condensation of 3-nitrobenzaldehyde and methylsulfonyl chloride to form 3-(methylsulfonyl)benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form the corresponding cyanoenolate. The cyanoenolate is then hydrolyzed to form the final product, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been extensively studied in various scientific research applications. One of the most promising applications of N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide is in the treatment of cancer. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(methylsulfonimidoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-10(13)12-8-5-4-6-9(7-8)15(2,11)14/h3-7,11H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCBZUXLNOBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

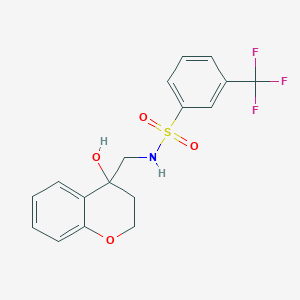
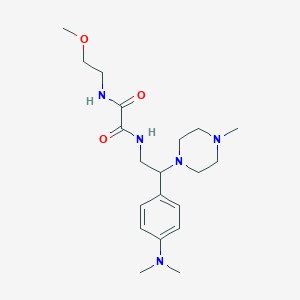
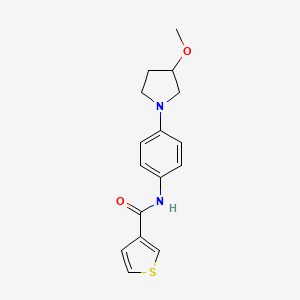
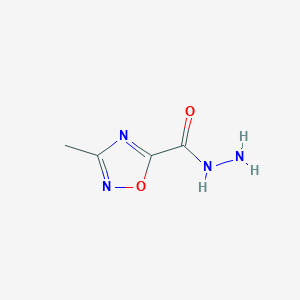
![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699541.png)
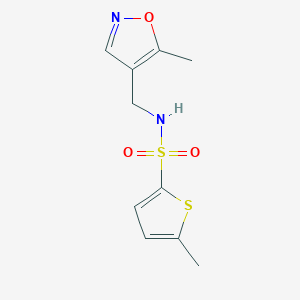
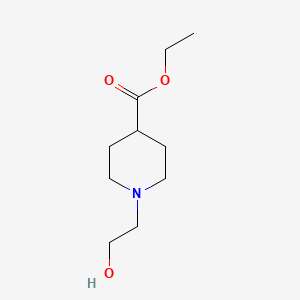
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide](/img/structure/B2699546.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2699547.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)
